![molecular formula C24H17FN2O3 B2953932 3-benzyl-1-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 892420-22-3](/img/no-structure.png)
3-benzyl-1-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound “3-benzyl-1-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a derivative of benzofuran [3,2-D]pyrimidine-4 (1H)-ketone . It is part of a series of compounds that were designed, synthesized, and biologically evaluated for their inhibition on PARP enzyme activity .
Synthesis Analysis
The synthesis of similar compounds involves summarizing the structure-activity relationship of PARP-1 inhibitors . A series of benzofuran [3,2-D]pyrimidine-4(1H)-ketone derivatives containing thiosemicarbazide or its analogs were designed and synthesized . Another method involves acylation and subsequent cyclization with hydrazine hydrate .Molecular Structure Analysis
The molecular structure of this compound is complex, as it is a derivative of benzofuran [3,2-D]pyrimidine-4(1H)-ketone . It contains a benzofuran ring fused with a pyrimidine ring, and it has benzyl and 4-fluorobenzyl substituents.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include acylation, cyclization with hydrazine hydrate, and treatment with formic acid . The specific reactions for the synthesis of “3-benzyl-1-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione” are not detailed in the available literature.Scientific Research Applications
Synthesis and Chemical Properties
3-Benzyl-1-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a compound within the broader category of benzopyranopyrimidines and related heterocycles, known for their significance in pharmaceutical chemistry. These compounds have diverse applications, including antibacterial and fungicidal activities, and exhibit properties as antagonists of neuropeptide S receptors and antiallergic characteristics. A novel synthesis method for similar compounds has been developed, emphasizing the potential for various applications in medicinal chemistry (Osyanin et al., 2014).
Antitumor Activities
Research has explored the antitumor properties of compounds structurally similar to 3-benzyl-1-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione. For instance, novel pyrimidine derivatives have shown significant antitumor activities against various cancer cell lines, highlighting the potential therapeutic applications of these compounds in oncology (Raić-Malić et al., 2000).
Urease Inhibition
The inhibition of urease activity by pyrimidine derivatives is another area of research. Studies have found that certain substituted pyrimidine derivatives exhibit significant urease inhibitory activities, which is relevant for the treatment of diseases caused by urease-producing bacteria (Rauf et al., 2010).
Herbicidal Activities
The herbicidal potential of related compounds has been investigated, with some derivatives showing good herbicidal activities. This suggests potential agricultural applications for these types of compounds (Huazheng, 2013).
Electroorganic Synthesis
Electroorganic synthesis methods have been developed for the production of benzofuro[2,3-d]pyrimidine derivatives, indicative of the chemical versatility and potential industrial applications of these compounds (Nematollahi & Goodarzi, 2002).
Mechanism of Action
Target of Action
Similar compounds featuring the pyrazolo[3,4-d]pyrimidine scaffold have been synthesized as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
Compounds with similar structures have been shown to inhibit cdk2, which could potentially lead to the arrest of the cell cycle and induce apoptosis .
Biochemical Pathways
As a potential cdk2 inhibitor, it may affect the cell cycle regulation pathway .
Result of Action
Similar compounds have shown significant inhibitory activity against certain cell lines .
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-benzyl-1-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 4-fluorobenzaldehyde with 3-benzyl-2-hydroxybenzoic acid to form 3-benzyl-2-(4-fluorobenzyl)benzofuran-5-carboxylic acid. This intermediate is then cyclized with urea to form the target compound.", "Starting Materials": [ "4-fluorobenzaldehyde", "3-benzyl-2-hydroxybenzoic acid", "urea" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde with 3-benzyl-2-hydroxybenzoic acid in the presence of a suitable condensing agent such as EDCI or DCC to form 3-benzyl-2-(4-fluorobenzyl)benzofuran-5-carboxylic acid.", "Step 2: Cyclization of the intermediate with urea in the presence of a suitable catalyst such as trifluoroacetic acid or phosphoric acid to form 3-benzyl-1-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione." ] } | |
CAS RN |
892420-22-3 |
Molecular Formula |
C24H17FN2O3 |
Molecular Weight |
400.409 |
IUPAC Name |
3-benzyl-1-[(4-fluorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H17FN2O3/c25-18-12-10-17(11-13-18)14-26-21-19-8-4-5-9-20(19)30-22(21)23(28)27(24(26)29)15-16-6-2-1-3-7-16/h1-13H,14-15H2 |
InChI Key |
GHBPDMKKLBKZJE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC5=CC=C(C=C5)F |
solubility |
not available |
Origin of Product |
United States |
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